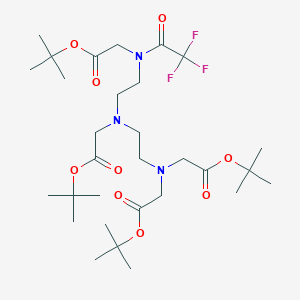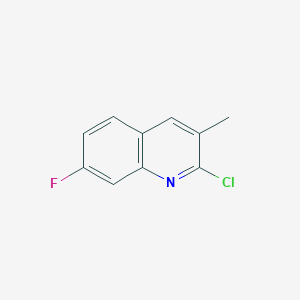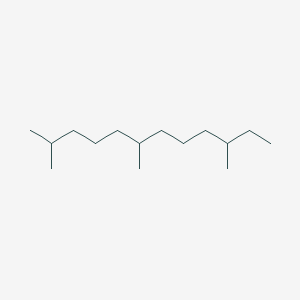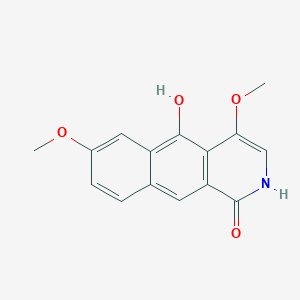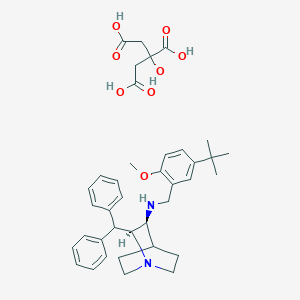
马罗匹坦柠檬酸盐无水物
描述
Maropitant citrate anhydrous is a chemical compound that is used in the field of veterinary medicine. It is a neurokinin-1 (NK-1) receptor antagonist that is primarily used to prevent and treat vomiting and nausea in dogs and cats. The compound was first synthesized in 1999 by Pfizer and is now widely used in veterinary clinics around the world.
科学研究应用
犬呕吐的治疗和预防
马罗匹坦柠檬酸盐无水物已被发现对治疗和预防犬静脉注射化疗剂量顺铂引起的呕吐(呕吐)有效 . 该研究涉及64只健康的6个月大的比格犬,观察到接受马罗匹坦治疗的犬的呕吐事件明显减少,呕吐停止的平均时间也明显缩短 .
氧化应激、内质网应激和神经炎症的降低
研究表明,马罗匹坦在治疗后可降低患有周围神经损伤的大鼠的氧化应激、内质网应激和神经炎症 . 研究发现,马罗匹坦通过大鼠的慢性压迫性损伤 (CCI) 神经病理性疼痛模型抑制伤害感受(感觉神经系统对有害刺激的反应) . 30 mg/kg/24q的剂量在治疗后1至4小时内有效地降低了机械性痛觉过敏(由通常不会引起疼痛的刺激引起的疼痛) .
与乳酸林格氏液联合应用的药代动力学
一项研究旨在确定以市售含马罗匹坦的注射剂(Cerenia注射剂)形式皮下注射的马罗匹坦的药代动力学在与乳酸林格氏液联合应用前是否有所不同 .
作用机制
Target of Action
Maropitant citrate anhydrous primarily targets the neurokinin-1 (NK1) receptors . These receptors are part of the central nervous system and play a crucial role in the transmission of certain signals, including those that trigger vomiting .
Mode of Action
Maropitant citrate anhydrous acts as an antagonist to the NK1 receptors . It mimics the structure of substance P, a key neurotransmitter involved in inducing vomiting . By binding to the NK1 receptors, maropitant citrate anhydrous prevents substance P from attaching to these receptors, thereby decreasing the stimulation of the emetic center .
Biochemical Pathways
It is known that the drug’s action on the nk1 receptors disrupts the normal signaling pathways that lead to vomiting . This disruption can help alleviate symptoms in conditions such as motion sickness and vomiting in dogs .
Pharmacokinetics
Maropitant citrate anhydrous undergoes first-pass metabolism by liver enzymes, mainly CYP2D15, which has a high affinity for maropitant and clears over 90% of it . Repeat dosing of maropitant eventually saturates cyp2d15, causing the drug to accumulate due to reduced clearance . The bioavailability of maropitant citrate anhydrous varies depending on the route of administration, with oral bioavailability being 20-30% in dogs and 50% in cats, and subcutaneous bioavailability being 90% in both species .
Result of Action
The primary result of maropitant citrate anhydrous’s action is the prevention of vomiting . By blocking the action of substance P on the NK1 receptors, maropitant citrate anhydrous reduces the stimulation of the emetic center, thereby preventing the onset of vomiting .
Action Environment
The efficacy and stability of maropitant citrate anhydrous can be influenced by various environmental factors. For instance, the drug’s antiemetic effects can be enhanced when it is administered with a small amount of food . A full meal should be avoided prior to travel to mitigate vomiting associated with administration of the dose on an empty stomach . Furthermore, maropitant citrate anhydrous has been used as an adjunct treatment in severe bronchitis due to its weak anti-inflammatory effects .
安全和危害
Maropitant citrate anhydrous may cause serious eye irritation, allergic skin reactions, and damage to organs (cardiovascular system, liver) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
未来方向
The FDA has recently approved the first generic Maropitant Citrate tablets for use in dogs to prevent vomiting . This suggests that there may be more developments in the future regarding the use of Maropitant citrate anhydrous in veterinary medicine.
Relevant Papers Several papers have been published on Maropitant citrate anhydrous. One study evaluated the efficacy of Maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs . Another study compared the effectiveness of orally administered Maropitant and ondansetron in preventing preoperative emesis and nausea in healthy dogs premedicated with a combination of hydromorphone, acepromazine, and glycopyrrolate .
生化分析
Biochemical Properties
Maropitant citrate anhydrous acts as a neurokinin receptor antagonist, blocking the pharmacological action of substance P in the central nervous system . Substance P is an emetogen experimentally, and is found endogenously, along with NK-1 receptors, in the emetic center, chemoreceptor trigger zone, and in vagal afferent nerves in the gastrointestinal tract .
Cellular Effects
Maropitant citrate anhydrous has been shown to have effects on various types of cells and cellular processes. It influences cell function by blocking the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This can lead to a reduction in vomiting caused by various factors .
Molecular Mechanism
The molecular mechanism of action of Maropitant citrate anhydrous involves its role as a neurokinin-1 (NK1) receptor antagonist. It blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This can prevent the triggering of the vomiting reflex .
Temporal Effects in Laboratory Settings
In a study conducted on rats, Maropitant citrate anhydrous was administered daily for seven days and was found to have an antinociceptive effect, as well as anti-inflammatory and antioxidant activity .
Dosage Effects in Animal Models
In animal models, the effects of Maropitant citrate anhydrous vary with different dosages. For example, in a study on rats, a dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition .
Metabolic Pathways
It is known that Maropitant citrate anhydrous is a neurokinin receptor antagonist, which suggests it may interact with enzymes or cofactors involved in the signaling pathways of these receptors .
Transport and Distribution
Maropitant citrate anhydrous is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . This transporter actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .
Subcellular Localization
As a neurokinin receptor antagonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .
属性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZPFSKCXRGRIO-PNXDLZEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235458 | |
| Record name | Maropitant citrate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862543-54-2 | |
| Record name | Maropitant citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maropitant citrate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAROPITANT CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





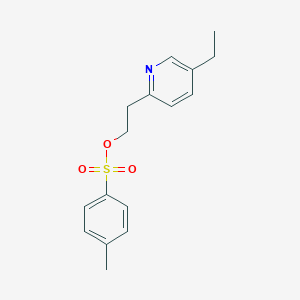

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)

